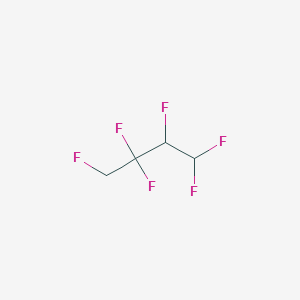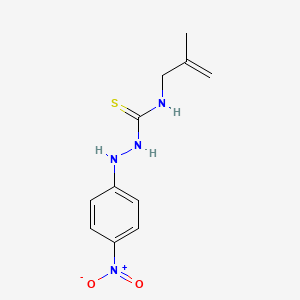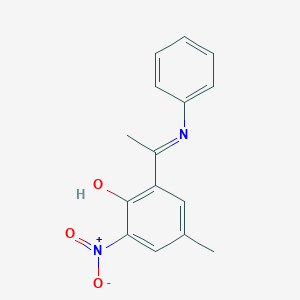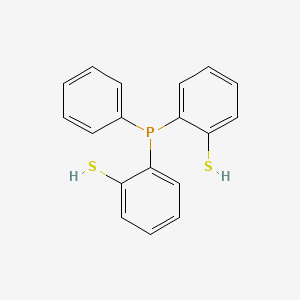
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane is a silicon-containing organic compound It is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of organosilicon precursors under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Halogenated or alkylated silicon compounds.
科学的研究の応用
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as silicon-based polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the design of silicon-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to environmental degradation.
作用機序
The mechanism by which 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as catalysis, where the compound can act as a ligand or a catalyst itself.
類似化合物との比較
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
- 2,2,5,5-Tetramethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
Uniqueness
Compared to similar compounds, 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane is unique due to its additional methyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile silicon-containing compounds.
特性
| 117201-94-2 | |
分子式 |
C11H26O2Si2 |
分子量 |
246.49 g/mol |
IUPAC名 |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(9-12-14(3,4)5)11(2)13-15(6,7)8/h10H,2,9H2,1,3-8H3 |
InChIキー |
XSIXLNZOADJCCJ-UHFFFAOYSA-N |
正規SMILES |
CC(CO[Si](C)(C)C)C(=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



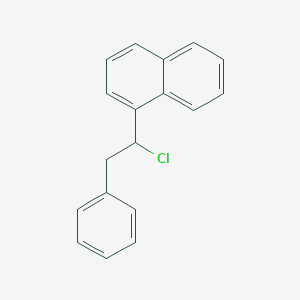

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)


